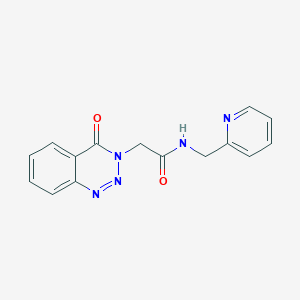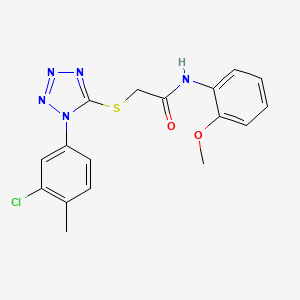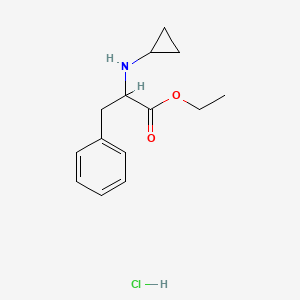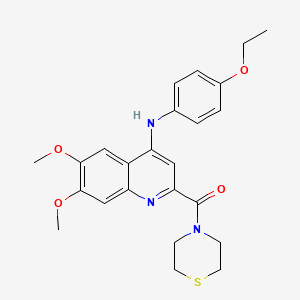![molecular formula C15H12ClN3O2S3 B2419003 5-chloro-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide CAS No. 893985-04-1](/img/structure/B2419003.png)
5-chloro-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide is a chemical compound with the molecular formula C15H12ClN3O2S3 and a molecular weight of 397.91. It is a derivative of thiazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Thiazole derivatives have a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic .
Synthesis Analysis
The synthesis of imidazole-containing compounds, such as 5-chloro-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide, often involves reactions with 2-chloro-4,5-dihydroimidazole . The synthesis of these compounds is of interest due to their broad range of chemical and biological properties .Molecular Structure Analysis
The molecular structure of 5-chloro-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide is characterized by the presence of a thiazole ring, which is a five-membered heterocyclic ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Imidazole-containing compounds, such as 5-chloro-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide, can undergo various chemical reactions due to the presence of a positive charge on either of two nitrogen atoms . These reactions include donor–acceptor, nucleophilic, and oxidation reactions .Physical And Chemical Properties Analysis
Thiazole, the parent compound of 5-chloro-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide, is a white or colorless solid that is highly soluble in water and other polar solvents . It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
These compounds have also been associated with analgesic (pain-relieving) properties . This could make them useful in the development of new pain management medications.
Anti-inflammatory Activity
Thiazole derivatives have been shown to have anti-inflammatory effects . This means they could potentially be used in the treatment of conditions characterized by inflammation, such as arthritis or asthma.
Antimicrobial and Antifungal Activities
These compounds have been found to have antimicrobial and antifungal properties . This suggests potential uses in the treatment of various bacterial and fungal infections.
Antiviral Activity
Thiazole derivatives have also been associated with antiviral activity . This could make them useful in the development of new treatments for viral infections.
Diuretic Activity
These compounds have been associated with diuretic effects . Diuretics help the body get rid of excess fluid, mainly water and sodium. They are often used to treat conditions like high blood pressure and edema.
Anticonvulsant Activity
Thiazole derivatives have been found to have anticonvulsant effects . This suggests potential uses in the treatment of conditions characterized by seizures, such as epilepsy.
Antitumor and Cytotoxic Activities
Thiazole derivatives have been found to have antitumor and cytotoxic effects . This suggests potential uses in the treatment of cancer. For example, one study found that a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent effects on a prostate cancer cell line .
Zukünftige Richtungen
The future directions for research on 5-chloro-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide and similar compounds could involve further exploration of their synthesis, chemical properties, and biological activities. Given the wide range of biological activities exhibited by thiazole derivatives, these compounds may have potential for development into new drugs for various pathological conditions .
Wirkmechanismus
Target of Action
It is known that thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It is known that the thiazole ring, a key component of this compound, is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution , which could be key in its interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of pharmaceutical applications, including anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents . This suggests that they may interact with a variety of biochemical pathways.
Pharmacokinetics
It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could impact the bioavailability of the compound.
Result of Action
It has been reported that a compound with a similar structure demonstrated potent effects on a prostate cancer cell line . This suggests that this compound may also have significant antitumor or cytotoxic effects.
Action Environment
It is known that the reactions of 2-aminothiazoles with bromo ketones occurred under mild conditions . This suggests that the compound may be stable under a variety of environmental conditions.
Eigenschaften
IUPAC Name |
5-chloro-N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2S3/c16-13-5-6-14(23-13)24(20,21)18-11-3-1-10(2-4-11)12-9-19-7-8-22-15(19)17-12/h1-6,9,18H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKGWMZAEWOMDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[Methyl(phenylmethoxycarbonyl)amino]cyclobutane-1-carboxylic acid](/img/structure/B2418922.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2418923.png)
![5-[(4-isopropylphenyl)methylene]-3-phenyl-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2418925.png)


![10H-Dibenzo[b,e][1,4]oxaborinin-10-ol](/img/structure/B2418930.png)
![N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2418932.png)

![3-chloro-N-[(2-chloro-6-methylphenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B2418937.png)
![5-((2-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2418939.png)
![2-[[1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2418940.png)
![2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde](/img/structure/B2418941.png)

